(R)-3-(Difluoromethyl)morpholine

pKa modulation basicity lysosomotropism

(R)-3-(Difluoromethyl)morpholine (CAS 1786409-18-4) is a chiral, non-racemic morpholine derivative bearing a difluoromethyl (–CF₂H) group at the 3-position of the saturated six-membered oxazinane ring. It belongs to the class of organofluorine heterocycles widely employed as privileged scaffolds in medicinal chemistry.

Molecular Formula C5H9F2NO
Molecular Weight 137.13 g/mol
Cat. No. B12966211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-(Difluoromethyl)morpholine
Molecular FormulaC5H9F2NO
Molecular Weight137.13 g/mol
Structural Identifiers
SMILESC1COCC(N1)C(F)F
InChIInChI=1S/C5H9F2NO/c6-5(7)4-3-9-2-1-8-4/h4-5,8H,1-3H2/t4-/m1/s1
InChIKeyXLKUBUPJCAGGDP-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-(Difluoromethyl)morpholine: A Chiral Fluorinated Morpholine Building Block for MedChem Procurement


(R)-3-(Difluoromethyl)morpholine (CAS 1786409-18-4) is a chiral, non-racemic morpholine derivative bearing a difluoromethyl (–CF₂H) group at the 3-position of the saturated six-membered oxazinane ring. It belongs to the class of organofluorine heterocycles widely employed as privileged scaffolds in medicinal chemistry . The compound has a molecular formula of C₅H₉F₂NO and a molecular weight of 137.13 g·mol⁻¹ . The (R)-enantiomer is commercially available at purities of 97–98% from multiple global suppliers , making it a readily accessible chiral building block for asymmetric synthesis campaigns.

Why (R)-3-(Difluoromethyl)morpholine Cannot Be Interchanged with Generic Morpholine Analogs


The 3-difluoromethyl substitution fundamentally alters the physicochemical profile of the morpholine core. The inductive electron-withdrawing effect of –CF₂H reduces the basicity of the morpholine nitrogen (predicted pKa 6.96 vs. 8.33 for unsubstituted morpholine), directly modulating protonation state at physiological pH [1]. Critically, –CF₂H additionally acts as a weak lipophilic hydrogen-bond donor (HBD)—a property completely absent in the –CF₃, –CH₃, or unsubstituted analogs [2]. These dual effects (basicity suppression + HBD capacity) cannot be simultaneously achieved by any single comparator: the trifluoromethyl analog lacks HBD character, the methyl analog lacks the electron-withdrawing pKa shift, and the 2-substituted regioisomer exhibits a significantly higher pKa (7.77) with different steric presentation . Substitution with the racemate or the (S)-enantiomer further introduces stereochemical ambiguity that can compromise chiral recognition at asymmetric biological targets.

Quantitative Comparator Evidence for (R)-3-(Difluoromethyl)morpholine in Scientific Selection


pKa Suppression vs. Unsubstituted Morpholine: Reduced Basicity for Lysosomotropism Mitigation

The predicted pKa of (R)-3-(difluoromethyl)morpholine (6.96±0.40) is approximately 1.4 log units lower than the experimentally measured pKa of unsubstituted morpholine (8.33) [1]. This reduction in basicity means the compound is only ~8% protonated at pH 7.4, versus ~88% for morpholine, substantially lowering the risk of lysosomal trapping (lysosomotropism) and hERG channel blockade associated with strongly basic amines [2].

pKa modulation basicity lysosomotropism hERG

Hydrogen-Bond Donor Capacity: CF₂H vs. CF₃ and CH₃ Analogs

The –CF₂H substituent functions as a lipophilic hydrogen-bond donor, quantified by Abraham's hydrogen-bond acidity parameter A = 0.085–0.126 [1]. This property is structurally absent in both –CF₃ (zero HBD capacity due to lack of a C–H bond) and –CH₃ (negligible HBD acidity, A ≈ 0) [1]. Consequently, (R)-3-(difluoromethyl)morpholine can engage in directional H-bond interactions with protein backbone carbonyls or side-chain acceptors, mimicking hydroxyl or amine groups while retaining lipophilic character.

hydrogen bond donor bioisostere CF2H target engagement

Lipophilicity Tuning: LogP of CF₂H-Morpholine vs. CH₃- and CF₃-Morpholine Analogs

The predicted LogP of (R)-3-(difluoromethyl)morpholine hydrochloride is approximately 0.66, which is intermediate between the 3-methylmorpholine hydrochloride (LogP ≈ 1.13) and the (R)-3-(trifluoromethyl)morpholine free base (LogP = 0.603) . This intermediate lipophilicity, combined with the reduced basicity, translates to a higher logD₇.₄ (neutral fraction) that can enhance passive membrane permeability while still maintaining adequate aqueous solubility.

LogP lipophilicity permeability ADME

Regioisomeric pKa Differentiation: 3-CF₂H vs. 2-CF₂H Morpholine

The position of difluoromethyl substitution on the morpholine ring critically governs basicity. The predicted pKa of (R)-3-(difluoromethyl)morpholine (6.96±0.40) is 0.81 log units lower than that of 2-(difluoromethyl)morpholine (7.77±0.40) . This is consistent with the stronger inductive electron withdrawal experienced by the nitrogen when the CF₂H group is at the adjacent 3-position (β to nitrogen) rather than the more remote 2-position (α to oxygen).

regioisomer pKa positional isomer basicity

Enantiomeric Identity: (R)- vs. (S)-3-(Difluoromethyl)morpholine

The (R)-enantiomer (CAS 1786409-18-4) and (S)-enantiomer (CAS 1242467-25-9) are distinct chemical entities with identical predicted physicochemical properties (pKa 6.96±0.40, MW 137.13 each) but opposite optical rotation and differential interactions with chiral environments . In drug discovery, the enantiomeric configuration at C3 determines the spatial orientation of the –CF₂H group within a binding pocket, and the racemate cannot serve as a proxy when stereospecific target engagement is required.

enantiomer chiral stereochemistry optical purity

Synthetic Accessibility and Commercial Purity Benchmarks

(R)-3-(Difluoromethyl)morpholine is available from multiple suppliers at purities of 97% (Leyan, Product No. 2235335) and 98% (Balmxy) . This level of commercial availability and consistent purity specification reduces the burden of in-house chiral resolution or asymmetric synthesis compared to less accessible fluorinated morpholine building blocks.

purity commercial availability building block procurement

High-Value Application Scenarios for (R)-3-(Difluoromethyl)morpholine Based on Quantitative Differentiation Evidence


Kinase Inhibitor Scaffolds Requiring Controlled Amine Basicity and HBD Pharmacophores

The combination of reduced pKa (6.96 vs. 8.33 for morpholine) and CF₂H hydrogen-bond donor capacity makes this building block particularly suitable for ATP-competitive kinase inhibitor design, where the morpholine nitrogen often occupies the ribose pocket and the CF₂H group can form a supplementary H-bond with the hinge region or DFG-motif backbone [1][2]. The weaker basicity simultaneously reduces the risk of lysosomal trapping in cells, a known liability of morpholine-containing kinase inhibitors.

CNS-Penetrant Lead Optimization Programs

The intermediate lipophilicity (LogP ~0.66) and reduced basicity of (R)-3-(difluoromethyl)morpholine position it favorably for CNS drug discovery, where balanced logD₇.₄ and low basicity are correlated with improved brain penetration and reduced P-glycoprotein efflux [1]. The CF₂H group contributes to passive permeability without the excessive LogP increase that would compromise aqueous solubility or promote non-specific binding.

Enantioselective Synthesis of PI3K/mTOR Pathway Modulators

Morpholine-containing triazine and pyrimidine derivatives targeting the PI3K/mTOR axis frequently require single-enantiomer morpholine building blocks to achieve isoform selectivity. Patents and literature describing PI3Kδ-selective inhibitors and mTOR kinase inhibitors explicitly specify chiral 3-substituted morpholines, where the (R)-configuration can confer distinct selectivity profiles versus the (S)-enantiomer [2][3]. The off-the-shelf availability of the (R)-enantiomer at gram-to-kilogram scale supports both early-stage SAR exploration and late-stage process development.

Metabolic Stability Optimization via CYP Dealkylation Resistance

The electron-withdrawing –CF₂H group at the β-position to the morpholine nitrogen is expected to reduce the rate of CYP-mediated N-dealkylation, a primary metabolic soft spot for aliphatic amines [3]. Compared to 3-methylmorpholine (LogP ~1.13), the difluoromethyl analog offers enhanced metabolic robustness while maintaining a superior H-bond donor pharmacophore, making it a preferred building block when both metabolic stability and target engagement are design priorities.

Quote Request

Request a Quote for (R)-3-(Difluoromethyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.